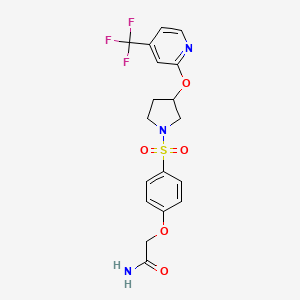

2-(4-((3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide

Description

Historical Context of Phenoxy-Acetamide Research

Phenoxy-acetamide derivatives have been systematically explored since the mid-20th century due to their structural versatility and broad biological activities. Early synthetic routes involved nucleophilic substitution between phenols and chloroacetic acid derivatives under basic conditions, as demonstrated in foundational work by Al-Ostoot et al. (2021). These compounds gained prominence for their antimicrobial, anti-inflammatory, and anticancer properties, with modifications to the phenoxy moiety and acetamide side chain enabling fine-tuning of pharmacokinetic profiles.

A pivotal advancement occurred through microwave-assisted synthesis techniques, which improved reaction yields and enabled the production of para-substituted phenoxy oxazolines with enhanced bioactivity. The strategic placement of electron-withdrawing groups (e.g., bromine) on the phenoxy ring was shown to increase metabolic stability, as evidenced by in vitro studies against hepatocellular carcinoma. Contemporary research focuses on hybrid molecules combining phenoxy-acetamide scaffolds with other bioactive fragments to address multidrug resistance in oncology.

Evolution of Trifluoromethyl-Substituted Heterocyclic Compounds

The introduction of trifluoromethyl groups into heterocyclic systems revolutionized medicinal chemistry by addressing key challenges in drug bioavailability and target engagement. As detailed in recent reviews (2024), the trifluoromethyl group confers three critical advantages:

- Enhanced lipophilicity for improved membrane permeability

- Increased metabolic stability through resistance to oxidative degradation

- Electronic modulation of pharmacophores for optimized receptor binding

Pyridine derivatives bearing trifluoromethyl substituents exemplify this progression. The 4-(trifluoromethyl)pyridin-2-yl moiety in the subject compound builds upon discoveries that fluorine substitution at the para-position of pyridine rings creates favorable π-stacking interactions with aromatic amino acid residues in enzyme active sites. Computational studies suggest the strong electron-withdrawing effect of the CF~3~ group polarizes adjacent bonds, potentially enhancing hydrogen-bonding capacity with biological targets.

Emergence of Sulfonyl-Containing Pharmaceutical Agents

Sulfonyl groups have transitioned from primarily serving as synthetic intermediates to becoming indispensable components of modern therapeutics. The sulfonamide linkage in the target compound reflects methodologies developed through three-component coupling reactions using sodium pyrosulfite and arenediazonium salts. Key advancements include:

The sulfonyl group in the subject compound likely contributes to both pharmacokinetic properties (through increased water solubility) and pharmacodynamics (via potential interactions with tyrosine kinase domains).

Current Research Landscape and Significance

Convergence of these three structural domains creates molecules with multimodal mechanisms of action. Preliminary analog studies suggest such compounds may simultaneously inhibit:

- Poly(ADP-ribose) polymerase (PARP-1) through phenoxy-acetamide interactions

- Kinase signaling pathways via sulfonyl group coordination

- Epigenetic regulators through trifluoromethyl-pyridine binding

Recent molecular docking simulations indicate the pyrrolidine-sulfonyl linkage may induce conformational strain that enhances target selectivity compared to linear analogs. This structural complexity positions the compound as a valuable lead for developing therapies against malignancies with heterogeneous resistance mechanisms.

Properties

IUPAC Name |

2-[4-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]sulfonylphenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O5S/c19-18(20,21)12-5-7-23-17(9-12)29-14-6-8-24(10-14)30(26,27)15-3-1-13(2-4-15)28-11-16(22)25/h1-5,7,9,14H,6,8,10-11H2,(H2,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZVVRJLBPOAEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-((3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies highlighting its efficacy against various biological targets.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into several functional groups that contribute to its biological activity:

- Trifluoromethyl group : Known to enhance lipophilicity and metabolic stability.

- Pyridine and pyrrolidine rings : These nitrogen-containing heterocycles are often associated with diverse biological activities, including antimicrobial and anticancer properties.

- Sulfonamide linkage : This moiety is recognized for its role in various therapeutic applications, particularly in antibacterial agents.

The molecular formula is , with a molecular weight of approximately 400.4 g/mol.

Antimicrobial Properties

Research indicates that derivatives of pyridine and pyrrolidine exhibit significant antimicrobial activity. For instance, similar compounds have shown minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, suggesting that the inclusion of the trifluoromethyl group may enhance this activity .

Anticancer Activity

Studies have demonstrated that compounds with similar structures can inhibit cancer cell growth selectively. For example, research on thalidomide derivatives showed potent growth inhibition in tumorigenic cells without affecting non-tumorigenic cells at concentrations as low as 10 µM . The mechanism of action often involves modulation of key signaling pathways related to cell proliferation and apoptosis.

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group may interact with enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation : The trifluoromethyl group enhances binding affinity to various receptors, potentially influencing neurotransmitter uptake and signaling pathways related to cancer progression .

- Cellular Uptake : The lipophilic nature of the compound facilitates cellular permeability, enhancing its bioavailability and therapeutic efficacy.

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated a series of pyrrole derivatives for their antibacterial properties against common pathogens. The results indicated that the incorporation of trifluoromethyl groups significantly improved the antibacterial potency compared to non-fluorinated analogs .

Study 2: Cancer Cell Inhibition

In another investigation, the effects of structurally similar compounds on cancer cell lines were assessed. The results showed that certain derivatives could inhibit cell motility and induce apoptosis in malignant cells while sparing healthy cells, highlighting their potential for targeted cancer therapy .

Data Table: Summary of Biological Activities

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Trifluoromethyl-containing compounds have been shown to exhibit potent anticancer properties. Research indicates that the trifluoromethyl group can enhance the lipophilicity and metabolic stability of drug candidates, making them more effective against various cancer cell lines .

- A study demonstrated that derivatives of pyridine with sulfonamide functionalities showed promising results in inhibiting tumor growth in vitro and in vivo models .

-

Neurological Disorders :

- The compound's structure suggests potential applications in treating neurological disorders. Compounds with similar frameworks have been investigated for their ability to modulate neurotransmitter systems, particularly those involving G protein-coupled receptors (GPCRs), which are critical in neurological signaling pathways .

- Experimental data indicates that derivatives targeting GPCRs can lead to significant improvements in conditions such as depression and anxiety.

-

Anti-inflammatory Properties :

- The sulfonamide moiety is known for its anti-inflammatory effects. Studies have shown that compounds containing sulfonamide groups can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models .

- Research into similar compounds has suggested their potential use in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

-

Case Study on Anticancer Efficacy :

- A recent study published in a peer-reviewed journal highlighted a series of experiments where analogs of this compound were tested against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values lower than those observed for conventional chemotherapeutics .

-

Evaluation of Neurological Effects :

- In a preclinical model for anxiety disorders, the compound was administered to rodents, resulting in significant reductions in anxiety-like behaviors compared to control groups. This suggests a promising avenue for further development as an anxiolytic agent.

- Assessment of Anti-inflammatory Activity :

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.